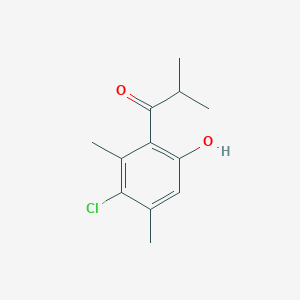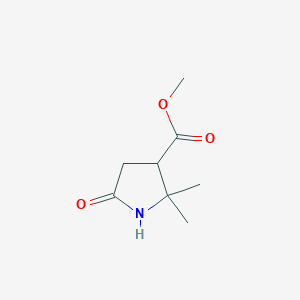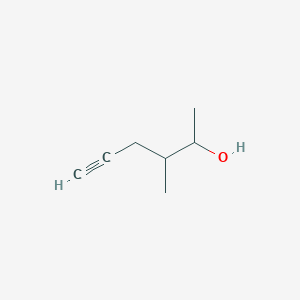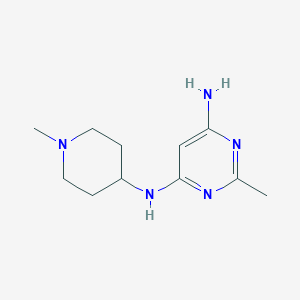
2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety, which can contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions:
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It can be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine-4,6-diamine: Lacks the piperidine moiety, which may result in different biological activities.
N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position, which can affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the methyl group and the piperidine moiety in 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine contributes to its unique chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C11H19N5 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-methyl-4-N-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5/c1-8-13-10(12)7-11(14-8)15-9-3-5-16(2)6-4-9/h7,9H,3-6H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
LUALHQJYQQRKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCN(CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
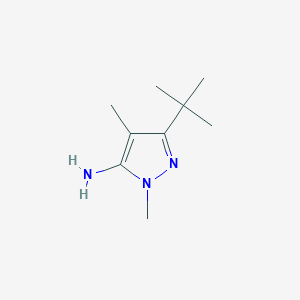
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13323121.png)
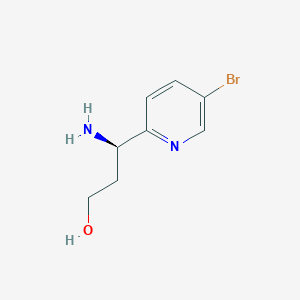
![4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
![1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13323146.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13323147.png)
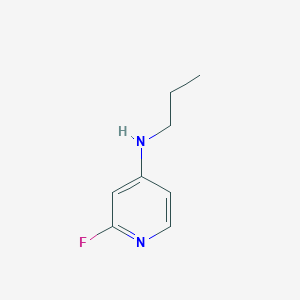
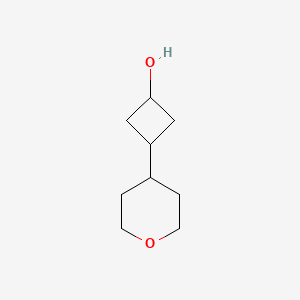
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13323172.png)
